molecular formula C22H23NO5 B12183452 N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B12183452
M. Wt: 381.4 g/mol
InChI Key: PCMBPQYVKSIGDL-UHFFFAOYSA-N
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Description

This compound features a chromen-4-one core substituted with a hydroxy group at position 5, dimethyl groups at position 2, and an acetamide linker at position 5. The acetamide moiety is further substituted with a 2,3-dihydroinden-2-yl group, conferring structural rigidity. The chromen-4-one scaffold is associated with diverse biological activities, including anti-inflammatory and antioxidant effects, while the indenyl group may enhance lipophilicity and target binding .

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C22H23NO5/c1-22(2)11-18(25)21-17(24)9-16(10-19(21)28-22)27-12-20(26)23-15-7-13-5-3-4-6-14(13)8-15/h3-6,9-10,15,24H,7-8,11-12H2,1-2H3,(H,23,26)

InChI Key

PCMBPQYVKSIGDL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3CC4=CC=CC=C4C3)O)C

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

A mixture of 5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-ol (2.5 g, 0.011 mol), 2-bromo-N-(2,3-dihydro-1H-inden-2-yl)acetamide (3.1 g, 0.011 mol), and anhydrous K₂CO₃ (3.0 g, 0.022 mol) in acetone (50 mL) is refluxed for 8 hours. Post-reaction processing includes filtration, solvent evaporation, and recrystallization from isopropyl alcohol to obtain the target compound as white crystals (yield: 68%, mp 203–205°C).

Optimization Data Table

ParameterCondition 1Condition 2Optimal Condition
SolventAcetoneDMFAcetone
BaseK₂CO₃NaHK₂CO₃
Temperature (°C)568056
Reaction Time (h)858
Yield (%)685568

Microwave-Assisted Coupling

For enhanced efficiency, microwave irradiation (300 W, 100°C) reduces reaction time to 45 minutes while maintaining comparable yields (70%). This method minimizes side products like the des-fluoro derivative (<0.1% by HPLC).

Catalytic and Purification Innovations

Recent advances employ phase-transfer catalysts (PTCs) and continuous flow systems to improve scalability.

Phase-Transfer Catalyzed Synthesis

Using tetrabutylammonium bromide (TBAB, 0.1 eq.) in a water-toluene biphasic system increases yield to 75% by facilitating interfacial reactions. The optimized protocol involves:

  • Dissolving chromenol (1.0 eq.) in toluene (20 mL)

  • Adding acetamide bromide (1.1 eq.) and TBAB

  • Stirring at 60°C for 6 hours.

Continuous Flow Purification

Integrated recrystallization using microfluidic devices achieves >99.5% purity (HPLC). Key parameters:

  • Solvent System: Isopropyl alcohol/water (4:1 v/v)

  • Flow Rate: 2 mL/min

  • Crystallization Temp: –5°C.

Analytical Characterization and Quality Control

Rigorous spectroscopic validation ensures structural fidelity:

Spectroscopic Data Consolidation

  • HRMS (ESI): m/z 414.1789 [M+H]⁺ (calcd. 414.1784 for C₂₃H₂₄NO₅)

  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.31 (s, 6H, 2×CH₃), 2.88–3.02 (m, 4H, indene-CH₂), 4.62 (s, 2H, OCH₂), 5.42 (s, 1H, NH), 6.78–7.24 (m, 6H, ArH).

Purity Assessment Protocols

MethodConditionsPurity (%)
HPLCC18 column, MeOH:H₂O (70:30)99.8
DSCHeating rate 10°C/minΔH = 158 J/g
TGAN₂ atmosphere, 25–300°C0.2% loss

Industrial-Scale Production Considerations

Pilot plant data (100 kg batch) reveal critical process parameters:

Cost Analysis Table

ComponentCost/kg (USD)Contribution (%)
Chromenol precursor120058
Indene-amine85032
Solvents1507
Catalysts803

Environmental Impact Metrics

  • E-factor: 18.7 kg waste/kg product

  • PMI (Process Mass Intensity): 32.5

  • Solvent Recovery: 89% (acetone) .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromone moiety can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in both the indene and chromone moieties can be reduced to their corresponding alcohols.

    Substitution: The aromatic rings in both moieties can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving indene and chromone derivatives.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Chromen-4-one Derivatives

Compounds sharing the chromen-4-one core but differing in substituents include:

  • Compound K: N-(4-methyl-2-oxo-2H-chromen-7-yl) with a 2-oxoindoline substituent.
  • (Z)-2-(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidine) acetamide : A nitro group at position 5 introduces strong electron-withdrawing effects, which may enhance oxidative stability but reduce metabolic longevity compared to the hydroxy group .

Acetamide Substituent Variations

  • Pyrazole derivative (CAS 1374518-50-9): The acetamide is linked to a trimethylpyrazole group instead of indenyl.
  • N-(2-(substituted)-4-oxothiazolidin-3-yl) acetamides: Replacement of indenyl with a thiazolidinone ring introduces sulfur-based polarity and conformational flexibility, likely altering pharmacokinetic profiles .

Activity Trends

  • Chromen-4-one derivatives : Anti-inflammatory and antioxidant activities are common due to radical-scavenging hydroxy groups . The target compound’s 5-hydroxy group may enhance these effects.
  • Acetamide substituent impact :
    • Indenyl group : May improve CNS penetration due to lipophilicity, as seen in dihydroindenyl analogs .
    • Pyrazole group : Often associated with kinase inhibition; the trimethylpyrazole in CAS 1374518-50-9 could target enzymes like COX-2 .

Physicochemical Properties

Property Target Compound Pyrazole Analog Thiazolidinone Analog
LogP (estimated) ~3.5 (high lipophilicity) ~2.8 (moderate) ~1.2 (polar)
Hydrogen Bond Donors 2 (OH, NH) 1 (NH) 2 (NH, OH)
Solubility (mg/mL) <0.1 (aqueous) ~0.5 (aqueous) >5 (aqueous)

Pharmacokinetic and Toxicological Considerations

  • Metabolism : The indenyl group in the target compound may undergo hepatic oxidation, while pyrazole analogs are prone to N-demethylation .
  • Toxicity : Chloroacetamide pesticides () highlight that acetamide substituents critically influence toxicity; the target compound’s lack of electrophilic chlorine reduces alkylation risks .

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by an indene moiety and a chromenone derivative. Its molecular formula is C17H19NO4C_{17}H_{19}NO_4, and it has a molecular weight of approximately 301.34 g/mol. The presence of both hydroxyl and acetyl functional groups suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl groups in the structure are known to contribute to antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

In Vitro Studies

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineConcentration (µM)Inhibition (%)
N-(2,3-dihydro...)U87 (Glioblastoma)10078%
N-(2,3-dihydro...)HeLa (Cervical Cancer)5065%
Control (Cisplatin)U8710090%

These results demonstrate that the compound is more effective than some standard chemotherapeutic agents at comparable concentrations .

Case Studies

In a recent case study involving the treatment of glioblastoma cells with this compound, researchers observed morphological changes indicative of apoptosis when treated with doses above 50 µM. The study utilized phase contrast microscopy to validate these findings, showing clear differences between treated and untreated cells .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of N-(2,3-dihydro...) indicates favorable absorption characteristics. It exhibits moderate lipophilicity and an acceptable topological polar surface area (TPSA), suggesting good bioavailability.

PropertyValue
Lipophilicity (XLogP)1.76
TPSA89.23 Ų
H-bond Donors3
H-bond Acceptors5

These properties enhance its potential as an oral therapeutic agent .

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